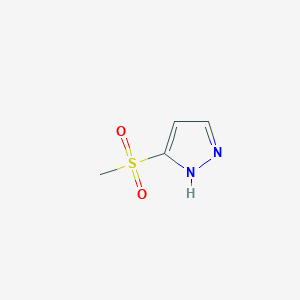

3-Methanesulfonyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-methylsulfonyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c1-9(7,8)4-2-3-5-6-4/h2-3H,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHDOBCRDAYCNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The sulfonation proceeds via nucleophilic substitution at the pyrazole nitrogen. Triethylamine (Et₃N) or pyridine is employed as a base to facilitate deprotonation of 1H-pyrazole, enhancing its nucleophilicity. The methanesulfonyl group attaches preferentially at the 3-position due to steric and electronic factors.

Procedure :

-

Reactants : 1H-pyrazole (1 equiv), methanesulfonyl chloride (1.2 equiv), triethylamine (1.5 equiv).

-

Solvent : Toluene or dichloromethane (DCM).

-

Temperature : 0°C to room temperature (20–25°C).

-

Time : 30 minutes to 2 hours.

The reaction achieves yields of 70–85% after purification via column chromatography.

Optimization Insights

-

Solvent Effects : Polar aprotic solvents like DCM improve reaction kinetics compared to toluene.

-

Stoichiometry : A slight excess of MsCl (1.2 equiv) ensures complete conversion without side products.

-

Temperature Control : Lower temperatures (0°C) minimize decomposition of the sulfonyl chloride.

Cyclization of Hydrazine Derivatives

An alternative route involves constructing the pyrazole ring in situ from hydrazine precursors, followed by sulfonation. This method is advantageous when starting from readily available hydrazines.

Hydrazine Condensation and Sulfonation

Hydrazines react with β-keto esters or α,β-unsaturated ketones to form pyrazole intermediates, which are subsequently sulfonated.

Example Pathway :

-

Cyclization : Hydrazine reacts with ethyl acetoacetate to form 1H-pyrazole-5-carboxylate.

-

Sulfonation : The intermediate is treated with MsCl under basic conditions to introduce the methanesulfonyl group.

Key Data :

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | Hydrazine + ethyl acetoacetate | EtOH, reflux, 4h | 90 |

| Sulfonation | Intermediate + MsCl | DCM, Et₃N, 0°C, 1h | 75 |

This two-step approach achieves an overall yield of 67.5%.

Regioselective Sulfonation of Substituted Pyrazoles

Regioselectivity challenges arise when synthesizing this compound from substituted pyrazoles. Steric hindrance from methyl or trifluoromethyl groups can direct sulfonation to specific positions.

Directed Sulfonation Using Protecting Groups

Introducing temporary protecting groups on the pyrazole nitrogen (e.g., methyl or benzyl) enables precise sulfonation at the 3-position.

Procedure :

-

Protection : Treat 1H-pyrazole with methyl iodide to form 1-methylpyrazole.

-

Sulfonation : React with MsCl, yielding 3-methanesulfonyl-1-methylpyrazole.

-

Deprotection : Remove the methyl group via hydrolysis or acid treatment.

Yield Comparison :

| Step | Conditions | Yield (%) |

|---|---|---|

| Protection | MeI, K₂CO₃, DMF, 60°C, 6h | 95 |

| Sulfonation | MsCl, Et₃N, DCM, 0°C, 1h | 80 |

| Deprotection | HCl (6M), reflux, 3h | 70 |

This method achieves a final yield of 53.2%, with regioselectivity confirmed by NMR.

Flow Chemistry Approaches

Recent advances in continuous-flow systems enhance the scalability and safety of sulfonation reactions.

Microreactor Sulfonation

A flow reactor minimizes exothermic risks and improves mixing efficiency during MsCl addition.

Setup :

-

Reactors : Two sequential microreactors (temperature-controlled).

-

Conditions :

-

Reactor 1 : 1H-pyrazole and Et₃N in DCM, 0°C.

-

Reactor 2 : MsCl in DCM, 0°C.

-

-

Residence Time : 5 minutes per reactor.

Outcome :

Side Reactions and Mitigation Strategies

Over-Sulfonation

Excess MsCl or prolonged reaction times can lead to disulfonation.

Prevention :

Hydrolysis of Methanesulfonyl Group

The methanesulfonyl group is susceptible to hydrolysis under acidic or aqueous conditions.

Mitigation :

-

Avoid aqueous workup; use anhydrous solvents.

-

Purify via silica gel chromatography with non-polar eluents.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Direct Sulfonation | Simple, one-step | Limited to unsubstituted pyrazoles | 70–85 |

| Cyclization Route | Flexible starting materials | Two-step process | 67.5 |

| Regioselective Route | High regiocontrol | Requires protection/deprotection | 53.2 |

| Flow Chemistry | Scalable, safer | Specialized equipment needed | 88 |

Chemical Reactions Analysis

Types of Reactions: 3-Methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the pyrazole ring or the sulfonyl group, leading to different products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Reduced pyrazole or sulfonyl groups.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Methanesulfonyl-1H-pyrazole serves as an important building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allows for the creation of diverse derivatives that can be tailored for specific applications.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts methanesulfonyl group to sulfone | Hydrogen peroxide, peracids |

| Reduction | Targets pyrazole ring or sulfonyl group | Lithium aluminum hydride, catalytic hydrogenation |

| Nucleophilic Substitution | Replacement of the methanesulfonyl group | Amines, thiols under basic conditions |

Medicinal Chemistry

Research has highlighted the potential of this compound as a bioactive molecule. Its interactions with biological targets suggest possible applications in drug development, particularly as anti-inflammatory and anticancer agents. Studies have shown that derivatives of pyrazole exhibit significant activity against various cancer cell lines.

Case Study: Anti-Cancer Activity

In a study evaluating the cytotoxicity of pyrazole derivatives against human cancer cell lines, compounds derived from this compound demonstrated promising results. For instance, one derivative exhibited an IC50 value of 3.25 mg/mL against Hep-2 cancer cells .

Table 2: Cytotoxicity Data of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (mg/mL) |

|---|---|---|

| Derivative A (from this compound) | Hep-2 | 3.25 |

| Derivative B | MCF-7 | 1.6 |

| Derivative C | HCT-116 | 1.1 |

Agricultural Applications

The unique properties of this compound extend to agricultural chemistry as well. It is being explored for its potential use in developing agrochemicals, including fungicides and herbicides. The compound's ability to inhibit specific enzymes makes it a candidate for creating effective pest control agents.

Mechanism of Action

The mechanism of action of 3-Methanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrazole ring’s aromatic nature allows it to participate in π-π stacking interactions, further stabilizing its binding to targets.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Electronic Comparisons

3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde ()

- Substituents: Phenoxy (-OPh) and aldehyde (-CHO) groups at positions 5 and 4, respectively.

- Structural Features: The pyrazole ring is planar, with dihedral angles of 73.67° and 45.99° relative to the phenyl and phenoxy rings. Weak C–H···π interactions stabilize the crystal lattice.

- Comparison: The methanesulfonyl group in 3-Methanesulfonyl-1H-pyrazole is bulkier and more electron-withdrawing than the aldehyde or phenoxy groups. This may reduce planarity and alter intermolecular interactions compared to the phenoxy derivative .

5-Amino-3-methyl-1-phenyl-1H-pyrazole ()

- Substituents: Amino (-NH₂) at position 5 and methyl (-CH₃) at position 3.

- Key Differences: The amino group is electron-donating, contrasting with the electron-withdrawing methanesulfonyl group. This difference likely affects acidity (e.g., N–H proton dissociation) and reactivity in substitution reactions .

Antibacterial and Anti-inflammatory Potential

- Phenoxy-Substituted Pyrazole (): Exhibits antibacterial activity against Gram-positive bacteria and anti-inflammatory effects in murine models. The phenoxy group may enhance lipophilicity, aiding membrane penetration .

- This compound: The sulfonyl group could improve metabolic stability and solubility compared to lipophilic substituents like phenoxy. However, direct biological data are absent in the evidence.

Triazole-Pyrazole Hybrids ()

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Substituents | Electronic Effect | Key Interactions |

|---|---|---|---|

| This compound | -SO₂CH₃ at C3 | Electron-withdrawing | Dipole-dipole, van der Waals |

| 3-Methyl-5-phenoxy derivative | -OPh at C5, -CHO at C4 | Mixed (donor/withdrawing) | C–H···π, π-π stacking |

| 5-Amino-3-methyl derivative | -NH₂ at C5, -CH₃ at C3 | Electron-donating | Hydrogen bonding |

Biological Activity

3-Methanesulfonyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a methanesulfonyl group. This unique structure contributes to its reactivity and interaction with biological targets. The methanesulfonyl group enhances the compound's ability to form hydrogen bonds and engage in electrostatic interactions, making it a valuable candidate for enzyme inhibition studies and drug design.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The compound's mechanism includes:

- Enzyme Inhibition : The methanesulfonyl group can bind to the active sites of enzymes, leading to inhibition or modulation of their activity. This property makes it useful in studying enzyme kinetics and developing potential therapeutic agents.

- Receptor Interaction : Its aromatic pyrazole ring allows for π-π stacking interactions, enhancing binding stability to biological targets.

Biological Applications

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Research has shown that derivatives of pyrazoles can exhibit antibacterial properties against strains like Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA). For example, aminopyrazoles have been incorporated into complex structures demonstrating sub-micromolar activity against these pathogens .

- Anti-inflammatory Effects : Certain studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, bisindole-substituted pyrazoles have shown efficacy in reducing microglial activation and astrocyte proliferation in models of neuroinflammation .

- Anticancer Properties : The compound has been evaluated for its anticancer effects against various cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Notably, some derivatives demonstrated significant inhibition of cell proliferation without affecting normal fibroblasts, indicating selective toxicity towards cancer cells .

Study 1: Antibacterial Activity

A study conducted by Delpe-Acharige et al. reported on a series of this compound derivatives that exhibited potent antibacterial activity against MSSA and MRSA. These compounds were tested in the presence of bioavailable copper, which enhanced their efficacy. The results indicated that these pyrazolyl thioureas could serve as promising candidates for treating bacterial infections .

Study 2: Anticancer Efficacy

In another investigation, researchers synthesized a library of pyrazolo-triazines and assessed their anticancer properties using the MTT assay against several tumor cell lines. One notable compound demonstrated an IC50 value of 1.76 μM against GSK-3β, showcasing its potential as an anticancer agent targeting specific molecular pathways associated with tumor growth .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Methyl-1H-pyrazole | Lacks methanesulfonyl group | Different reactivity |

| 3-Chloro-1H-pyrazole | Contains chlorine instead of methanesulfonyl | Varying substitution patterns |

| 3-Nitro-1H-pyrazole | Nitro group alters electronic properties | Distinct biological activity |

The presence of the methanesulfonyl group in this compound distinctly enhances its chemical reactivity compared to similar compounds, providing unique opportunities for drug development.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 3-Methanesulfonyl-1H-pyrazole derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves functionalizing the pyrazole core via sulfonylation or coupling reactions. Key steps include:

- Sulfonylation: Reacting pyrazole precursors with methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in ethanol) to introduce the sulfonyl group .

- Huisgen Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach triazole or aryl groups, as demonstrated in triazole-pyrazole hybrids synthesized at 50°C for 16 hours in THF/water mixtures .

- Substitution Reactions: Using acid chlorides or anhydrides to modify the carboxylic acid ester derivatives of pyrazole, as seen in pharmacological studies .

Q. Table 1: Representative Synthetic Conditions

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C-NMR: Identify proton environments (e.g., sulfonyl-CH₃ at δ ~3.3 ppm) and confirm substitution patterns .

- IR Spectroscopy: Detect sulfonyl S=O stretching vibrations (~1350–1150 cm⁻¹) .

- Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C₅H₇N₂O₂S: 159.03) .

- X-ray Crystallography: Resolve crystal structures for unambiguous confirmation, as applied to triazole-pyrazole hybrids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound derivatives?

Methodological Answer: SAR studies require systematic variation of substituents and biological testing:

- Substituent Screening: Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at positions 1, 3, or 5 of the pyrazole ring to modulate bioactivity .

- Biological Assays: Test derivatives for target activities (e.g., COX-2 inhibition for anti-inflammatory effects) and compare with controls .

- Computational Modeling: Use density functional theory (DFT) to predict electronic effects of substituents on reactivity and binding affinity .

Q. Table 2: Pharmacological Data for Selected Derivatives

| Compound | Activity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 3-Methanesulfonyl-5-NO₂ | 12 μM (COX-2) | Anti-inflammatory | |

| 1-(4-Fluorophenyl)-3-SO₂CH₃ | 8 μM (mGluR5) | Neuroprotection |

Q. How should researchers resolve contradictions in reported synthetic yields or biological activities?

Methodological Answer: Contradictions often arise from subtle experimental variables. Mitigation strategies include:

- Reproducibility Checks: Replicate procedures with strict control of variables (e.g., solvent purity, reaction temperature gradients) .

- Data Triangulation: Cross-validate results using orthogonal techniques (e.g., HPLC purity analysis alongside NMR) .

- Meta-Analysis: Compare reaction conditions across studies (e.g., CuAAC yields of 60–61% in THF/H₂O vs. 70% in DMF) to identify optimal parameters .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Model transition states and charge distribution to predict sites of nucleophilic attack (e.g., sulfonyl group as an electron-deficient center) .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics, such as ethanol vs. DMF .

- Hammett Plots: Correlate substituent σ values with reaction rates to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.